3,5-Dichlorosalicylic Acid Exhibits 1.53-Fold Higher Binding Affinity for AKR1C1 Compared to 3,5-Dibromosalicylic Acid
3,5-Dichlorosalicylic acid demonstrates a superior binding affinity for 20α-hydroxysteroid dehydrogenase (AKR1C1; EC 1.1.1.149) relative to its brominated analog 3,5-dibromosalicylic acid. Under identical assay conditions using wild-type enzyme in 0.1 M potassium phosphate buffer at pH 7.4, the dichloro derivative achieves a Ki of 0.0000059 mM (5.9 nM), compared to a Ki of 0.000009 mM (9 nM) for the dibromo analog [1]. This 1.53-fold improvement in binding potency is attributed to the distinct electronic and steric effects of chlorine versus bromine substituents at the 3- and 5-positions.
| Evidence Dimension | Enzyme inhibition constant (Ki) for 20α-hydroxysteroid dehydrogenase (AKR1C1) |
|---|---|
| Target Compound Data | Ki = 5.9 nM (0.0000059 mM) |
| Comparator Or Baseline | 3,5-Dibromosalicylic acid: Ki = 9 nM (0.000009 mM) |
| Quantified Difference | 1.53-fold lower Ki (higher binding affinity) |
| Conditions | Wild-type enzyme; 0.1 M potassium phosphate buffer, pH 7.4 |
Why This Matters
For procurement in enzyme inhibition studies or inhibitor development programs, this quantifiable potency advantage supports preferential selection of the dichloro analog over the dibromo variant when targeting AKR1C1 with halogenated salicylic acid scaffolds.
- [1] BRENDA Enzyme Database. Search Ki Value [mM] for EC 1.1.1.149: 3,5-dichlorosalicylic acid (Ki = 0.0000059 mM) vs. 3,5-dibromosalicylic acid (Ki = 0.000009 mM). Reference IDs: 699437, 699462. View Source
